2-(4-Aminophenyl)propanenitrile

Catalog No.
S663533
CAS No.
28694-90-8
M.F
C9H10N2
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Aminophenyl)propanenitrile

CAS Number

28694-90-8

Product Name

2-(4-Aminophenyl)propanenitrile

IUPAC Name

2-(4-aminophenyl)propanenitrile

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C9H10N2/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,11H2,1H3

InChI Key

RZSVLKAIDMAXLB-UHFFFAOYSA-N

SMILES

CC(C#N)C1=CC=C(C=C1)N

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)N

Synthesis and Characterization:

2-(4-Aminophenyl)propanenitrile is an organic compound with the chemical formula C₉H₁₀N₂ and CAS number 28694-90-8. While its specific research applications are limited, it has been synthesized and characterized in various scientific studies. Researchers have employed different methods for its synthesis, including using benzyl cyanide and 4-aminophenylacetonitrile as starting materials. Additionally, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been used to confirm the structure and purity of the synthesized compound [].

2-(4-Aminophenyl)propanenitrile is an organic compound with the molecular formula C9H10N2C_9H_{10}N_2 and a CAS number of 28694-90-8. It features an amino group attached to a phenyl ring that is further connected to a propanenitrile group. This compound is characterized by its distinct functional groups, which contribute to its chemical reactivity and potential biological activity. The presence of the amino group allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

  • Oxidation: The amino group can be oxidized to yield nitroso or nitro derivatives. Common reagents for this reaction include potassium permanganate and hydrogen peroxide.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation with palladium on carbon.
  • Substitution: The amino group can engage in electrophilic aromatic substitution reactions, including halogenation or sulfonation, typically utilizing halogenating agents like chlorine or bromine and sulfonating agents like sulfuric acid.

Major Products Formed

  • From Oxidation: Formation of nitroso or nitro derivatives.
  • From Reduction: Formation of primary amines.
  • From Substitution: Formation of halogenated or sulfonated derivatives.

Research indicates that 2-(4-Aminophenyl)propanenitrile exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound may disrupt bacterial cell membranes or interfere with essential enzymatic processes in microbial cells. In anticancer studies, it has been suggested that this compound could inhibit specific signaling pathways involved in cell proliferation and survival, although detailed mechanisms remain to be fully elucidated .

Several methods have been developed for the synthesis of 2-(4-Aminophenyl)propanenitrile:

  • Reduction Method: A common synthetic route involves the reduction of 2-(4-nitrophenyl)propanenitrile using hydrogen gas in the presence of a palladium catalyst. This reaction is typically conducted under mild conditions (25-30°C and 1-2 atm pressure) to ensure high yields and purity.
  • Industrial Production: In industrial settings, continuous flow reactors are often employed for large-scale hydrogenation processes, which enhance efficiency and product quality.
  • Alternative Synthesis: Another approach includes methylation of para-nitrophenylacetonitrile followed by reduction using iron powder as a catalyst, which provides high yields and is suitable for industrial applications .

2-(4-Aminophenyl)propanenitrile finds applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of numerous organic compounds.
  • Biology: Its potential antimicrobial and anticancer properties make it a subject of interest in biological research.
  • Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
  • Industry: Utilized in the production of dyes, pigments, and other materials due to its reactive functional groups.

The interaction studies involving 2-(4-Aminophenyl)propanenitrile focus on its mechanism of action against biological targets. For instance, it may disrupt cellular processes in bacteria or cancer cells by interfering with membrane integrity or inhibiting critical enzymatic functions. Such interactions are crucial for understanding its potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 2-(4-Aminophenyl)propanenitrile:

  • 2-(4-Nitrophenyl)propanenitrile
  • 2-(4-Hydroxyphenyl)propanenitrile
  • 2-(4-Chlorophenyl)propanenitrile

Uniqueness

The uniqueness of 2-(4-Aminophenyl)propanenitrile lies in its amino group, which imparts distinct chemical reactivity and biological activity compared to its nitro, hydroxy, or chloro analogs. This functional group enables specific interactions that are critical for its applications in medicinal chemistry and material science .

The aminophenyl moiety in 2-(4-aminophenyl)propanenitrile exhibits characteristic nucleophilic behavior due to the presence of the primary amino group (-NH₂) at the para position of the aromatic ring. This amino group possesses a lone pair of electrons on the nitrogen atom, making it an excellent nucleophile for various organic transformations [1] [2] [3].

The nucleophilic character of the amino group is enhanced by its positioning on the aromatic ring, where it can participate in resonance stabilization. The electron-donating nature of the amino group increases the electron density on the nitrogen atom, thereby amplifying its nucleophilic reactivity [4] [5]. This enhanced nucleophilicity allows the compound to participate in diverse reaction pathways including nucleophilic substitution, addition reactions, and cross-coupling processes.

Nucleophilic Substitution Reactions

The amino group readily undergoes nucleophilic substitution reactions with alkyl halides under basic conditions. These reactions typically proceed via an SN2 mechanism, where the amino nitrogen attacks the electrophilic carbon center of the alkyl halide, displacing the halogen leaving group [1] [3]. The reaction is particularly efficient with primary and secondary alkyl halides, yielding secondary and tertiary amines respectively.

Michael Addition Reactions

The aminophenyl moiety demonstrates significant reactivity toward α,β-unsaturated carbonyl compounds in Michael addition reactions. The amino nitrogen acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene system [6] . This reaction proceeds under mild conditions and represents an important pathway for carbon-nitrogen bond formation.

Acylation Processes

The nucleophilic amino group readily participates in acylation reactions with acyl chlorides and acid anhydrides. These reactions typically require the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproducts [5] [8]. The selectivity for N-acylation over potential competing reactions is generally high due to the superior nucleophilicity of the amino nitrogen compared to other functional groups present in the molecule.

Cross-Coupling Applications

In palladium-catalyzed cross-coupling reactions, the aminophenyl moiety can serve as a nucleophilic partner. The amino group can participate in Buchwald-Hartwig amination reactions, forming new carbon-nitrogen bonds with aryl halides under appropriate catalytic conditions [9] [10] [11]. These transformations represent powerful tools for molecular diversification and the synthesis of complex nitrogen-containing compounds.

Nitrile Group Reactivity: Hydrolysis, Reduction, and Cyclization

The nitrile functional group in 2-(4-aminophenyl)propanenitrile exhibits diverse reactivity patterns characteristic of the carbon-nitrogen triple bond. The electrophilic carbon atom of the nitrile group makes it susceptible to nucleophilic attack, enabling various transformation pathways including hydrolysis, reduction, and cyclization reactions.

Hydrolytic Transformations

Nitrile hydrolysis can be achieved under both acidic and basic conditions, leading to carboxylic acid derivatives. Under acidic conditions, the reaction proceeds via initial protonation of the nitrile nitrogen, enhancing the electrophilicity of the carbon center [12] [13] [14]. Water then attacks the activated nitrile carbon, forming an imidic acid intermediate that subsequently tautomerizes to an amide. Further hydrolysis under vigorous conditions converts the amide to the corresponding carboxylic acid with elimination of ammonia.

The acidic hydrolysis typically requires heating under reflux conditions with mineral acids such as sulfuric acid or hydrochloric acid. Reaction temperatures of 80-120°C are commonly employed, with reaction times ranging from 2-8 hours depending on the substrate and conditions [12] [13] [14]. Yields for this transformation typically range from 70-90%.

Basic hydrolysis follows a different mechanistic pathway, involving direct nucleophilic attack by hydroxide ion on the nitrile carbon [12] [13] [14]. This process generates an intermediate anion that is subsequently protonated by water. The reaction proceeds through similar intermediates but requires more vigorous conditions due to the negative charge development. Basic hydrolysis typically yields carboxylate salts that can be converted to free carboxylic acids upon acidification.

Reduction Reactions

The nitrile group undergoes reduction to primary amines using various reducing agents. Lithium aluminum hydride (LiAlH₄) represents the most commonly employed reagent for this transformation [15] [16] [17]. The reaction proceeds via initial hydride addition to the nitrile carbon, forming an imine anion intermediate. A second hydride addition generates a dianion species that is subsequently protonated during aqueous workup to yield the primary amine.

The LiAlH₄ reduction typically requires anhydrous conditions and is performed in ethereal solvents such as diethyl ether or tetrahydrofuran. Reaction temperatures are generally maintained at 0-25°C to control the highly exothermic nature of the transformation [15] [16] [17]. Yields for this reduction commonly range from 80-95%.

Alternative reduction methods include catalytic hydrogenation using palladium on carbon or Raney nickel catalysts under hydrogen pressure [15] [17] [18]. These methods often provide excellent yields (85-95%) and are particularly valuable for large-scale applications due to their operational simplicity and cost-effectiveness.

Selective reduction to aldehydes can be achieved using diisobutylaluminum hydride (DIBAL) under controlled conditions [16] [17] [19]. This transformation requires careful temperature control (typically -78°C to 0°C) and immediate aqueous quenching to prevent over-reduction to the primary amine.

Cyclization Reactions

The nitrile group can participate in various cyclization reactions, particularly when appropriately positioned relative to other reactive centers within the molecule [20] [21] [22]. Metalated nitriles, generated by deprotonation with strong bases, act as excellent nucleophiles for intramolecular cyclization reactions.

The cyclization efficiency and stereoselectivity depend significantly on the metal cation employed and the reaction conditions [20]. Lithium-mediated cyclizations often provide different stereochemical outcomes compared to sodium or potassium-mediated processes due to differences in coordination and aggregation states.

Electrophilic Aromatic Substitution Patterns

The aromatic ring in 2-(4-aminophenyl)propanenitrile exhibits characteristic electrophilic aromatic substitution patterns dictated by the electron-donating amino group. The amino substituent acts as a strong activating group, significantly enhancing the reactivity of the aromatic ring toward electrophilic species while directing substitution to the ortho and para positions [23] [24] [25] [26].

Electronic Effects and Activation

The amino group exerts both resonance and inductive effects on the aromatic system. The dominant resonance effect involves donation of the nitrogen lone pair into the aromatic π-system, increasing electron density particularly at the ortho and para positions [23] [24] [27]. This resonance stabilization makes the aromatic ring significantly more nucleophilic than benzene, resulting in reaction rates that are typically 10³ to 10⁶ times faster than the parent aromatic compound [23] [24] [25] [28].

The inductive effect of the amino group is electron-withdrawing due to the higher electronegativity of nitrogen compared to carbon. However, this effect is considerably weaker than the resonance donation and does not significantly counteract the overall activating influence [23] [24] [27] [25].

Regioselectivity Patterns

Electrophilic aromatic substitution reactions on 2-(4-aminophenyl)propanenitrile preferentially occur at positions ortho and para to the amino group. The regioselectivity arises from the resonance stabilization of the arenium ion intermediates formed during electrophilic attack at these positions [23] [25] [29] [26].

The ratio of ortho to para substitution typically ranges from 1:2 to 1:4, with para substitution often favored due to reduced steric hindrance around the reaction site [25] [29] [26]. The presence of the propanenitrile substituent introduces additional steric considerations that can influence the product distribution.

Common Electrophilic Substitution Reactions

Nitration of the aminophenyl ring proceeds readily under mild conditions using nitric acid and sulfuric acid. The reaction typically requires lower temperatures and shorter reaction times compared to benzene nitration due to the activating influence of the amino group [23] [24] [25].

Halogenation reactions with bromine or chlorine occur rapidly, often without the need for Lewis acid catalysts that are required for benzene halogenation [23] [24] [25]. The high reactivity necessitates careful control of reaction conditions to prevent over-halogenation.

Sulfonation using sulfuric acid or chlorosulfonic acid proceeds efficiently, yielding sulfonic acid derivatives that can serve as intermediates for further functionalization [23] [24] [25].

Cross-Coupling Reactions for Molecular Diversification

Cross-coupling reactions provide powerful tools for the molecular diversification of 2-(4-aminophenyl)propanenitrile, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild, selective conditions. These palladium-catalyzed transformations have become indispensable methods for accessing structurally complex molecules from relatively simple starting materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling represents one of the most versatile cross-coupling methodologies for carbon-carbon bond formation. When applied to derivatives of 2-(4-aminophenyl)propanenitrile, this reaction enables the coupling of aryl halides with boronic acids or boronate esters [9] [30] [31] [32]. The reaction typically employs palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ in combination with phosphine ligands, along with a base such as potassium carbonate.

The functional group tolerance of Suzuki-Miyaura coupling makes it particularly valuable for late-stage functionalization of complex molecules. Both the amino and nitrile functionalities are generally compatible with the reaction conditions, although protection of the amino group may be necessary in some cases to prevent competitive coordination to the palladium catalyst [9] [30] [31] [32].

Stille Coupling Reactions

Stille coupling provides an alternative approach for carbon-carbon bond formation using organostannane reagents [30] [31] [33] [34]. While the toxicity of tin reagents has limited the widespread adoption of this methodology, it remains valuable for specific applications where other cross-coupling methods prove problematic.

The reaction typically employs palladium catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ in combination with arsine ligands. The tolerance for various functional groups, including amino and nitrile substituents, makes this method suitable for complex molecule synthesis [30] [31] [33] [34].

Heck Coupling Applications

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted styrene derivatives [30] [35] [36] [37]. This transformation is particularly valuable for introducing alkenyl substituents onto the aromatic ring of 2-(4-aminophenyl)propanenitrile derivatives.

The reaction typically requires electron-deficient alkenes for optimal reactivity, although recent advances in catalyst design have expanded the scope to include more challenging substrates. The presence of the amino group can influence the regioselectivity of the Heck reaction, potentially leading to different product distributions compared to simple aryl halides [30] [35] [36] [37].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents a premier method for carbon-nitrogen bond formation through the coupling of aryl halides with amines [9] [10] [11]. This reaction is particularly relevant for 2-(4-aminophenyl)propanenitrile, as the amino group can serve as a nucleophilic coupling partner.

The reaction typically employs palladium catalysts in combination with bulky, electron-rich phosphine ligands such as BINAP or Xantphos. The choice of base and solvent significantly influences the reaction outcome, with cesium carbonate and toluene representing commonly employed conditions [9] [10] [11].

Sonogashira Coupling

Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes [30] [35]. This reaction provides access to arylacetylene derivatives that can serve as versatile intermediates for further synthetic elaboration.

The reaction typically employs palladium and copper co-catalysts in the presence of a base such as triethylamine. The functional group tolerance includes both amino and nitrile substituents, making this methodology suitable for the diversification of 2-(4-aminophenyl)propanenitrile derivatives [30] [35].

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

28694-90-8

Dates

Last modified: 08-15-2023

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